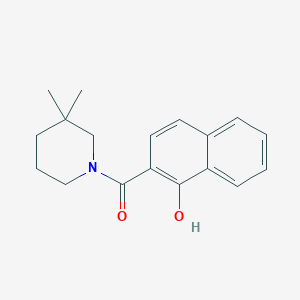

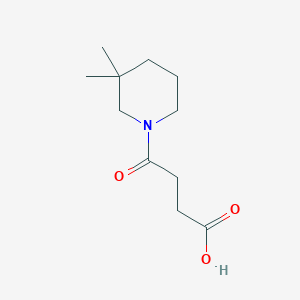

![molecular formula C17H24N2O B7578058 N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)

N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide, also known as U-47700, is a synthetic opioid that was first developed in the 1970s by a team of researchers at Upjohn Pharmaceuticals. It was initially used in laboratory experiments to investigate the effects of opioids on the brain and nervous system. However, due to its potent analgesic properties, U-47700 has gained popularity as a recreational drug in recent years, leading to concerns about its safety and potential for abuse.

Mécanisme D'action

N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide acts as a mu-opioid receptor agonist, binding to the receptor and producing analgesic effects. It also has some affinity for the kappa-opioid receptor, although its effects at this receptor are less well understood. N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide is metabolized in the liver to produce several metabolites, including N-desmethyl-N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide and N,N-didesmethyl-N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide, which may also contribute to its pharmacological effects.

Biochemical and Physiological Effects

N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also produces a range of side effects, including nausea, vomiting, constipation, and itching. Long-term use of N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide can lead to the development of tolerance, dependence, and withdrawal symptoms.

Avantages Et Limitations Des Expériences En Laboratoire

N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. It is also relatively easy to synthesize and has a well-characterized pharmacological profile. However, its use in laboratory experiments is limited by its potential for abuse and the need for strict safety protocols to prevent accidental exposure.

Orientations Futures

There are several potential future directions for research on N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide, including the development of new opioid receptor ligands with improved selectivity and safety profiles. There is also a need for further studies on the mechanisms of opioid tolerance and dependence, as well as the potential for opioid-induced respiratory depression. In addition, there is a need for research on the long-term effects of N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide use, both in laboratory animals and in humans.

Méthodes De Synthèse

The synthesis of N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide involves the reaction of 2,5-dimethoxybenzaldehyde with ethylamine to form the intermediate 2,5-dimethoxy-N-ethylbenzamide. This compound is then reacted with methylamine and cyclohexanone to form the final product, N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide.

Applications De Recherche Scientifique

N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide has been used extensively in laboratory experiments to investigate the effects of opioids on the brain and nervous system. It has been shown to bind to the mu-opioid receptor with high affinity, producing potent analgesic effects. In addition, N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide has been used to study the mechanisms of opioid tolerance and dependence, as well as the potential for opioid-induced respiratory depression.

Propriétés

IUPAC Name |

N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-19(12-7-14-5-3-2-4-6-14)16(20)15-13-17(15)8-10-18-11-9-17/h2-6,15,18H,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMBTRHTKHHTEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=C1)C(=O)C2CC23CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)

![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)

![1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B7578036.png)

![2-[(4-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578044.png)

![4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one](/img/structure/B7578047.png)

![N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578079.png)

![4-[(2-Hydroxy-3-phenylmethoxypropyl)-methylamino]butanoic acid](/img/structure/B7578086.png)

![2-[(4-Methoxy-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578091.png)

![N-methyl-N-[2-(methylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7578101.png)